molecular formula C8H6F3NO3 B1525773 5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 881409-53-6

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No. B1525773
Key on ui cas rn: 881409-53-6
M. Wt: 221.13 g/mol
InChI Key: KZTXIOLPGIKSOJ-UHFFFAOYSA-N
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Patent
US09101616B2

Procedure details

A mixture of ethyl 5-(2,2,2-trifluoroethoxy)picolinate (253 mg, 1.0 mmol) and 2 mol/L aqueous sodium hydroxide solution (1.0 mL, 2.0 mmol) in methanol (5 mL) was stirred at room temperature for 4 h. Then, methanol was removed in vacuo. To the residue were added water (2 mL) and 2 mol/L hydrochloric acid (pH˜4). The formed precipitate was collected by filtration to give 118 mg (52% yield) of the title compound as a gray solid:
Name
ethyl 5-(2,2,2-trifluoroethoxy)picolinate
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13]CC)=[O:12])=[N:9][CH:10]=1.[OH-].[Na+]>CO>[F:17][C:2]([F:1])([F:16])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=[O:12])=[N:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
ethyl 5-(2,2,2-trifluoroethoxy)picolinate
Quantity
253 mg
Type
reactant
Smiles
FC(COC=1C=CC(=NC1)C(=O)OCC)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
To the residue were added water (2 mL) and 2 mol/L hydrochloric acid (pH˜4)
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(COC=1C=CC(=NC1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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